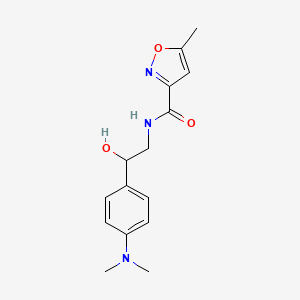

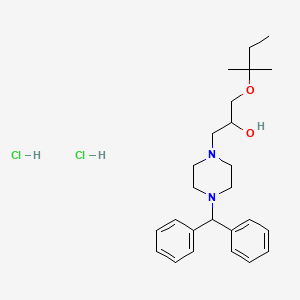

N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Luminescent Properties and White Light Emission

Luminescent properties of benzothiazole derivatives have been extensively studied for their potential application in white light emission. Fengxian Lu et al. (2017) synthesized three benzothiazole derivatives with notable luminescent properties. These compounds exhibit bright blue-violet, green, and orange emissions, respectively, making them suitable for use in white-light-emitting devices when doped into a polymer matrix. This approach offers a simple and flexible method for fabricating white-light-emitting devices using structurally similar compounds without detrimental energy transfer (Lu et al., 2017).

Inhibitors in Tissue Damage and Wound Healing

4-Thiazolidinone derivatives as matrix metalloproteinases (MMPs) inhibitors in tissue damage have been synthesized and evaluated. M. Incerti et al. (2018) designed and synthesized nine derivatives combining a benzisothiazole and 4-thiazolidinone framework, aiming to affect the inflammatory/oxidative process. Derivative 23 showed the highest activity, inhibiting MMP-9 at the nanomolar level, highlighting its potential wound healing effects (Incerti et al., 2018).

Synthesis of β-Substituted-α,β-Unsaturated Amides

The β-Lithiations of carboxamides technique for synthesizing β-substituted-α,β-unsaturated amides was explored by A. Katritzky et al. (1993). This method involves treating N-Methyl-2-methyl-3-(benzotriazol-1-yl)propanamide with butyllithium to form a dianion, which then affords various monosubstituted products upon treatment with different reagents. This synthesis pathway opens up possibilities for creating diverse α,β-unsaturated amides with potential applications in various fields (Katritzky et al., 1993).

Antimicrobial and Anti-Inflammatory Activities

New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were synthesized and characterized for their psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial activities. A. Zablotskaya et al. (2013) reported that these compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrate antimicrobial action. This suggests their potential use in developing therapeutic agents with specific combinations of activities (Zablotskaya et al., 2013).

Propriétés

IUPAC Name |

N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-2-19(14-8-4-3-5-9-14)17(21)12-13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNLCDEJCYMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2922921.png)

![4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2922924.png)

![N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide](/img/structure/B2922932.png)